
N-(2-Bromoethoxy)phthalimide
Descripción general
Descripción
N-(2-Bromoethoxy)phthalimide (BEPA) is an organic compound with the chemical formula C10H7BrNO2. It is a colorless solid that is soluble in common organic solvents. BEPA is used as a building block in organic synthesis and is known for its versatility in various synthetic methods. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
N-(2-Bromoethoxy)phthalimide and related compounds have been utilized in various chemical synthesis processes. For instance, its derivative, N-(silatranylpropyl)phthalimide, has been synthesized and characterized for its electronic absorption and antimicrobial properties (Singh et al., 2015). Another study explored the solvation dynamics of 4-(N-Bromoacetylamino)-phthalimide, a probe covalently bound to a protein and in an AOT microemulsion, highlighting its unique photophysical properties (Mandal et al., 2002).
Development of Novel Compounds
This compound is used in the development of novel compounds. For example, the synthesis of an unusual aminal derivative from a misdirected Gabriel synthesis involved N-(2-Bromoethyl)phthalimide (Press et al., 1985). The compound was also employed in creating l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones, indicating its role in complex organic syntheses (Warawa & Ceccarelli, 1998).
Pharmaceutical and Biological Research
In the realm of pharmaceutical and biological research, studies have been conducted on derivatives of this compound. For instance, a study on N-(sulfonyloxy)phthalimides and analogues revealed their potent inactivation of serine proteases, suggesting pharmaceutical applications (Neumann & Gütschow, 1994). Additionally, a novel phthalimide analog was researched for its potential to ameliorate hepatic injury in mice, highlighting its therapeutic implications (El-Aarag et al., 2021).
Analytical and Materials Science
In analytical and materials science, the rotational isomers and vibrational assignments of N-(2 Bromoethyl) phthalimide have been studied, along with its non-linear optical properties and molecular electrostatic potential surface (Karthick et al., 2011). This research provides insights into the physical and chemical properties of the compound, relevant for material science applications.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(2-Bromoethoxy)phthalimide is a chemical compound used in organic synthesis It’s known to be used as a reagent in phthalimidooxy alylation , suggesting that its targets could be molecules that undergo this type of reaction.
Mode of Action
Given its use in phthalimidooxy alylation , it can be inferred that it interacts with its targets by donating the phthalimidooxy group, thereby altering the target molecule’s structure and function.
Biochemical Pathways
Its role in phthalimidooxy alylation suggests that it may be involved in the modification of biochemical pathways where this type of reaction is significant .
Result of Action
Its use in phthalimidooxy alylation suggests that it may induce structural and functional changes in its target molecules .
Propiedades
IUPAC Name |
2-(2-bromoethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDBKQNNKCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199763 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5181-35-1 | |
| Record name | 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

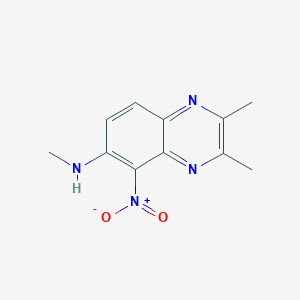

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
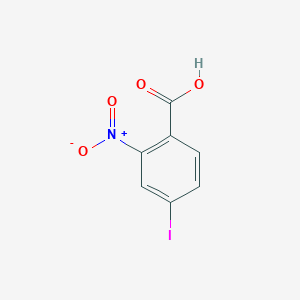
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
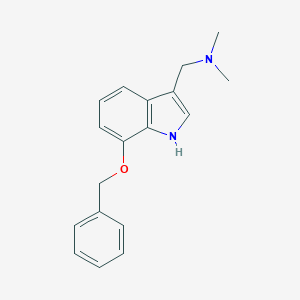
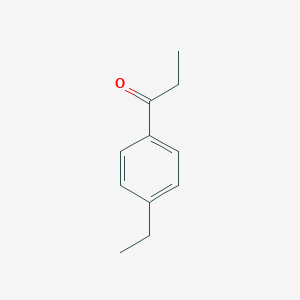
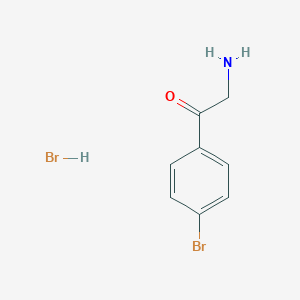
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
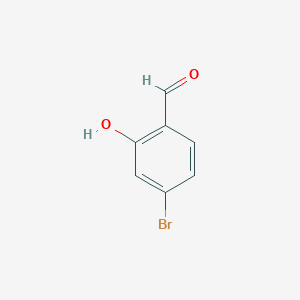

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)

